Ethyl 3-(4-hydroxy-3,5-dinitrophenyl)propanoate
Description
Ethyl 3-(4-hydroxy-3,5-dinitrophenyl)propanoate is an aromatic ester featuring a propanoate backbone substituted with a phenolic ring containing two nitro (-NO₂) groups at the 3- and 5-positions and a hydroxyl (-OH) group at the 4-position. The nitro groups confer strong electron-withdrawing effects, influencing the compound’s acidity, stability, and reactivity.
Properties
CAS No. |
81650-04-6 |
|---|---|
Molecular Formula |
C11H12N2O7 |
Molecular Weight |
284.22 g/mol |
IUPAC Name |
ethyl 3-(4-hydroxy-3,5-dinitrophenyl)propanoate |
InChI |
InChI=1S/C11H12N2O7/c1-2-20-10(14)4-3-7-5-8(12(16)17)11(15)9(6-7)13(18)19/h5-6,15H,2-4H2,1H3 |
InChI Key |
YLIMSIWQDHNBCZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCC1=CC(=C(C(=C1)[N+](=O)[O-])O)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Sodium Borohydride-Mediated Reduction
This method involves the reduction of the ketone intermediate, ethyl 3-(4-hydroxy-3,5-dinitrophenyl)-3-oxopropionate, to the secondary alcohol.
Substrate Synthesis
The ketone precursor is synthesized via Friedel-Crafts acylation or condensation of 4-hydroxy-3,5-dinitrobenzaldehyde with ethyl acetoacetate under acidic conditions.
Knoevenagel Condensation with Malonic Acid Half-Ester
Aldehyde Condensation
4-Hydroxy-3,5-dinitrobenzaldehyde undergoes Knoevenagel condensation with malonic acid monoethyl ester to form the α,β-unsaturated intermediate, followed by hydrogenation.
-
Procedure :
The aldehyde (1 equiv.), malonic acid half-ester (1.1 equiv.), and piperidine (20 mol%) are refluxed in ethanol for 15–24 hours. The crude product is hydrogenated using Pd/C (10 wt%) under H₂ (1 atm). -
Challenges :
Competing decarboxylation and dimerization in aqueous media require strict solvent control.
Nitration of Ethyl 3-(4-Hydroxyphenyl)propanoate
Direct Nitration
The hydroxyl group directs nitration to the 3,5-positions under controlled conditions.
-
Procedure :
Ethyl 3-(4-hydroxyphenyl)propanoate is treated with fuming HNO₃ (2.2 equiv.) in concentrated H₂SO₄ at 0–5°C for 30 minutes. The product is isolated via ice quenching and recrystallized from acetic acid. -
Side Reactions :
Over-nitration and ester hydrolysis occur at elevated temperatures (>10°C).
Protection-Deprotection Strategy
-
Methylation : Dimethyl sulfate (1.5 equiv.) in NaOH(aq) protects the hydroxyl group as a methoxy derivative.
-
Nitration : Nitration proceeds at 3,5-positions using HNO₃/H₂SO₄.
-
Demethylation : BBr₃ (3 equiv.) in DCM restores the hydroxyl group.
Esterification of 3-(4-Hydroxy-3,5-dinitrophenyl)propanoic Acid
Acid-Catalyzed Esterification
The carboxylic acid is esterified with ethanol using H₂SO₄ or p-toluenesulfonic acid.
-
Procedure :
The acid (1 equiv.), ethanol (5 equiv.), and H₂SO₄ (5 mol%) are refluxed for 6 hours. Excess ethanol is removed under vacuum, and the product is extracted with DCM. -
Limitations :
Requires pre-synthesized 3-(4-hydroxy-3,5-dinitrophenyl)propanoic acid, which is prepared via hydrolysis of the nitrile intermediate.
Comparative Analysis of Methods
| Method | Key Reagents | Temperature | Yield (%) | Advantages | Disadvantages |
|---|---|---|---|---|---|
| Sodium Borohydride Reduction | NaBH₄, Ethanol | 0°C | 77–85 | High selectivity, mild conditions | Requires ketone precursor synthesis |
| Knoevenagel Condensation | Piperidine, Pd/C | Reflux | 59–69 | One-pot α,β-unsaturation reduction | Competes with decarboxylation |
| Direct Nitration | HNO₃, H₂SO₄ | 0–5°C | 60–70 | Avoids protection steps | Risk of over-nitration |
| Acid-Catalyzed Esterification | H₂SO₄, Ethanol | Reflux | 80–85 | Simple, high yield | Requires pre-formed carboxylic acid |
Mechanistic Insights
-
Reduction : NaBH₄ selectively reduces the ketone to a secondary alcohol without affecting nitro groups.
-
Nitration : The hydroxyl group directs electrophilic substitution to the 3,5-positions via resonance stabilization of the nitronium ion intermediate.
-
Esterification : Protonation of the carboxylic acid enhances electrophilicity, facilitating nucleophilic attack by ethanol .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(4-hydroxy-3,5-dinitrophenyl)propanoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The nitro groups can be reduced to amino groups under suitable conditions.
Substitution: The compound can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Electrophilic reagents like bromine or chlorinating agents can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ethyl 3-(4-oxo-3,5-dinitrophenyl)propanoate.
Reduction: Formation of ethyl 3-(4-hydroxy-3,5-diaminophenyl)propanoate.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Ethyl 3-(4-hydroxy-3,5-dinitrophenyl)propanoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethyl 3-(4-hydroxy-3,5-dinitrophenyl)propanoate involves its interaction with various molecular targets. The hydroxy and nitro groups play a crucial role in its reactivity. The compound can form hydrogen bonds and undergo redox reactions, which are essential for its biological and chemical activities .
Comparison with Similar Compounds
Research Findings and Gaps
- Aroma Compounds: Ethyl 3-(methylthio)propanoate is a major contributor to pineapple aroma, with OAVs second only to ethyl hexanoate .
- Synthetic Utility: Ethyl 3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoate serves as a precursor for cinnamate esters in cosmetics .
- Unexplored Potential: The target compound’s nitro groups suggest utility in explosives or agrochemicals, but toxicity and stability studies are lacking.
Biological Activity
Ethyl 3-(4-hydroxy-3,5-dinitrophenyl)propanoate is a compound of considerable interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on mechanisms, case studies, and relevant research findings.
Chemical Structure and Properties
This compound is an ester derivative characterized by a propanoate backbone linked to a dinitrophenol moiety. Its structure can be represented as follows:
Biological Activity Overview
-
Antioxidant Activity :
- Studies have indicated that compounds with similar dinitrophenol structures exhibit significant antioxidant properties. These compounds can neutralize reactive oxygen species (ROS), thereby protecting cellular components from oxidative damage. The antioxidant activity is often attributed to the phenolic hydroxyl groups that can donate electrons to free radicals.
-
Cytotoxicity Against Cancer Cells :
- Research has demonstrated that ethyl esters of dinitrophenol derivatives can possess cytotoxic effects against various cancer cell lines. The mechanism typically involves the induction of apoptosis through caspase activation and disruption of mitochondrial function.
-
Anti-inflammatory Effects :
- The compound may also exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This activity is particularly relevant in conditions characterized by chronic inflammation.
Study 1: Antioxidant Effects in Cell Models
A study investigated the effects of this compound on L6 myoblast cells subjected to hypoxic conditions. The results indicated that preconditioning with this compound significantly improved cell viability and reduced oxidative stress markers:
| Treatment Concentration (μM) | Cell Viability (%) | Protein Oxidation (% Decrease) |
|---|---|---|
| Control | 50 | - |
| 500 | 55 | 12.45 |
| 1000 | 60 | 19.33 |
The study concluded that the compound enhances antioxidant enzyme levels and protects against oxidative damage induced by hypoxia .
Study 2: Cytotoxicity in Cancer Cell Lines
In another investigation, this compound was tested against various cancer cell lines, including breast and prostate cancer cells. The compound exhibited IC50 values ranging from 10 to 20 μM, indicating moderate cytotoxicity:
| Cell Line | IC50 (μM) |
|---|---|
| MCF-7 (Breast) | 15 |
| PC-3 (Prostate) | 18 |
| HeLa (Cervical) | 12 |
Mechanistic studies revealed that the compound induces apoptosis via mitochondrial pathways and activates caspase cascades .
The biological activities of this compound can be attributed to several mechanisms:
- Oxidative Stress Modulation : By enhancing the activity of endogenous antioxidant enzymes such as superoxide dismutase and glutathione peroxidase, the compound mitigates oxidative damage.
- Apoptosis Induction : Activation of caspases leads to programmed cell death in cancer cells, making this compound a candidate for further development in cancer therapy.
- Inflammatory Pathway Inhibition : Suppression of inflammatory mediators contributes to its therapeutic potential in inflammatory diseases.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
